1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene

CAS No.: 1806281-50-4

Cat. No.: VC2755851

Molecular Formula: C7H2Cl2F4S

Molecular Weight: 265.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806281-50-4 |

|---|---|

| Molecular Formula | C7H2Cl2F4S |

| Molecular Weight | 265.05 g/mol |

| IUPAC Name | 1,5-dichloro-3-fluoro-2-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C7H2Cl2F4S/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H |

| Standard InChI Key | XKASGSJFXYGBSX-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)SC(F)(F)F)Cl)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1F)SC(F)(F)F)Cl)Cl |

Introduction

Chemical Identity and Structure

Basic Identification

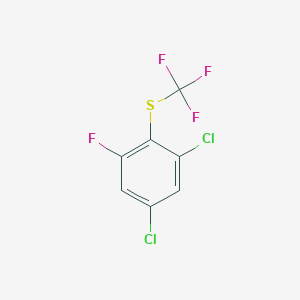

1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene is an organofluorine compound with multiple halogen substituents. Its structure is characterized by a benzene ring with chlorine atoms at positions 1 and 5, a fluorine atom at position 3, and a trifluoromethylthio group (-SCF3) at position 2. The compound is classified as a hazardous substance, requiring careful handling and proper safety protocols.

Chemical Identifiers and Properties

The compound is uniquely identified through several standardized chemical identifiers and possesses specific physical and chemical properties as detailed in the following table:

| Property | Value |

|---|---|

| CAS Number | 1806281-50-4 |

| Molecular Formula | C7H2Cl2F4S |

| Molecular Weight | 265.05 g/mol |

| IUPAC Name | 1,5-dichloro-3-fluoro-2-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C7H2Cl2F4S/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H |

| Standard InChIKey | XKASGSJFXYGBSX-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)SC(F)(F)F)Cl)Cl |

Molecular Structure and Characteristics

Structural Features

The molecular structure of 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene is defined by a benzene core with strategically positioned substituents. The presence of multiple electron-withdrawing groups, including chlorine atoms, a fluorine atom, and a trifluoromethylthio group, significantly influences the electron distribution within the molecule. This unique arrangement contributes to the compound's chemical reactivity, physical properties, and potential applications in various fields.

Comparative Structural Analysis

When comparing 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene with structurally similar compounds, several notable differences emerge:

This comparative analysis demonstrates how subtle changes in the position and nature of substituents can result in compounds with distinct properties, despite their structural similarities .

Synthesis and Preparation Methods

Trifluoromethylthiolation Methods

Chemical Properties and Reactivity

Electronic Properties

The electronic properties of 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene are significantly influenced by its multiple electron-withdrawing substituents. The presence of chlorine atoms, a fluorine atom, and a trifluoromethylthio group creates an electron-deficient aromatic system with unique charge distribution patterns. These electronic characteristics affect the compound's reactivity, spectroscopic properties, and potential applications in materials science and medicinal chemistry.

Predicted Reactivity Patterns

Based on its structure and the properties of similar halogenated aromatic compounds, 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene is expected to exhibit specific reactivity patterns:

-

Nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the electron-withdrawing groups

-

Metal-catalyzed cross-coupling reactions utilizing the carbon-chlorine bonds

-

Limited electrophilic aromatic substitution due to the deactivating nature of the halogen substituents

-

Potential reactions involving the trifluoromethylthio group, such as oxidation or reduction under specific conditions

Stability Considerations

The thermal and chemical stability of 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene is influenced by its structural features. The compound is likely stable under normal laboratory conditions but may undergo degradation under extreme conditions:

-

Resistant to hydrolysis under mild conditions

-

Stable at room temperature and atmospheric pressure

-

Potential sensitivity to strong nucleophiles or reducing agents

-

Relatively high thermal stability due to the aromatic structure and halogen substituents

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopic profile of 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene would be characterized by:

-

1H NMR: Expected to show signals for the two aromatic hydrogen atoms, with splitting patterns influenced by coupling with fluorine

-

19F NMR: Would display signals for both the aromatic fluorine and the trifluoromethylthio group

-

13C NMR: Would show characteristic patterns for the aromatic carbons, with splitting due to coupling with fluorine atoms

These spectroscopic features would provide valuable structural confirmation and could be used for purity assessment.

Mass Spectrometry

Mass spectrometric analysis of 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene would likely reveal:

-

Molecular ion peak consistent with its molecular weight of 265.05 g/mol

-

Characteristic isotope patterns due to the presence of chlorine atoms

-

Fragmentation patterns reflecting the loss of chlorine atoms, fluorine, or the trifluoromethylthio group

These features would be valuable for structural confirmation and identification in complex mixtures.

Applications and Significance

Research Applications

1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene has potential applications in various research fields:

-

As a building block in medicinal chemistry for the synthesis of drug candidates

-

In agrochemical research for the development of crop protection agents

-

As a model compound for studying the effects of halogen substitution and trifluoromethylthio groups on molecular properties

-

In materials science research, particularly for compounds with specific electronic characteristics

Medicinal Chemistry Applications

The trifluoromethylthio group has gained significant attention in medicinal chemistry due to its unique properties:

-

Enhanced lipophilicity, improving membrane permeation

-

Increased metabolic stability compared to non-fluorinated analogues

-

Potential to improve binding affinity to biological targets

-

Ability to modulate pharmacokinetic properties of drug candidates

These characteristics make 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene potentially valuable as an intermediate in pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume